An In-depth Technical Guide to the Physicochemical Properties of 1-Piperazin-1-yl-2-thiophen-3-yl-ethanone hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 1-Piperazin-1-yl-2-thiophen-3-yl-ethanone hydrochloride
Disclaimer: Direct experimental data for 1-Piperazin-1-yl-2-thiophen-3-yl-ethanone hydrochloride is not extensively available in public literature. This guide provides a predictive analysis of its physicochemical properties based on the well-characterized constituent moieties: a piperazine ring, a thiophene core, and an ethanone linker. The experimental protocols described herein are the recommended industry-standard methods for the empirical determination of these properties.
Introduction
1-Piperazin-1-yl-2-thiophen-3-yl-ethanone hydrochloride is a molecule of interest in medicinal chemistry, integrating two key pharmacophores: the piperazine and thiophene rings. The piperazine motif is a common structural feature in numerous approved drugs, valued for its ability to introduce a basic nitrogen center, which can be crucial for forming salt forms with improved solubility and for establishing key interactions with biological targets. The thiophene ring often serves as a bioisosteric replacement for a phenyl ring, potentially modulating metabolic stability and target affinity.
This technical guide offers a comprehensive overview of the predicted physicochemical properties of 1-Piperazin-1-yl-2-thiophen-3-yl-ethanone hydrochloride. Understanding these properties is paramount for researchers in drug development, as they profoundly influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. We will delve into estimations of key parameters such as pKa, solubility, and lipophilicity, providing the scientific rationale behind these predictions. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the empirical validation of these properties, ensuring scientific integrity and reproducibility.
Chemical Structure:
Predicted Physicochemical Properties
The anticipated physicochemical parameters for 1-Piperazin-1-yl-2-thiophen-3-yl-ethanone hydrochloride are summarized in the table below. These values are estimations derived from the analysis of its structural components.
| Property | Predicted Value/Range | Rationale |
| Molecular Formula | C₁₀H₁₅ClN₂OS | Calculated from the chemical structure. |
| Molecular Weight | 246.76 g/mol | Calculated from the molecular formula. |
| Physical Appearance | White to off-white crystalline solid | Expected for a hydrochloride salt of a small organic molecule. |
| pKa | ~7.5 - 8.5 | The pKa of piperazine is ~9.73 for the second protonation. N-acylation is known to reduce the basicity of the adjacent nitrogen. The presence of the electron-withdrawing acetyl group will lower the pKa of the distal nitrogen. |
| Aqueous Solubility | High | As a hydrochloride salt, the molecule is expected to be highly soluble in water[1]. Solubility will be pH-dependent, decreasing as the pH approaches and exceeds the pKa. |
| logP (Octanol/Water) | 1.0 - 2.0 | Based on the experimental logP of 3-acetylthiophene (~1.24) and the hydrophilic contribution of the protonated piperazine moiety. |
| logD at pH 7.4 | 0.5 - 1.5 | At physiological pH, the piperazine ring will be partially protonated, reducing the overall lipophilicity compared to the neutral form. |
| Melting Point | >200 °C (with decomposition) | Hydrochloride salts of organic molecules are typically high-melting crystalline solids. For comparison, piperazine dihydrochloride melts at 318-320 °C with decomposition[2][3]. |
Scientific Rationale for Predicted Properties
The physicochemical profile of a drug candidate is a critical determinant of its developability. The predictions for 1-Piperazin-1-yl-2-thiophen-3-yl-ethanone hydrochloride are grounded in the established properties of its chemical building blocks.
Acidity and Basicity (pKa)
The piperazine ring contains two nitrogen atoms, making it a di-basic compound. In its parent form, piperazine exhibits two pKa values of approximately 5.35 and 9.73[4][5]. The hydrochloride salt of the target molecule implies that at least one of these nitrogens is protonated. The N-acylation with the thiophen-3-yl-ethanone moiety significantly influences the basicity. The amide bond's electron-withdrawing nature will substantially decrease the basicity of the nitrogen it is attached to (N1), to the point where it is essentially non-basic. Consequently, the basicity of the molecule is determined by the distal secondary amine nitrogen (N4). The acetyl group's inductive effect will still lower the pKa of this distal nitrogen compared to unsubstituted piperazine. Therefore, a pKa in the range of 7.5 to 8.5 is a reasonable estimate, making it a relevant base at physiological pH.
Solubility
The formation of a hydrochloride salt is a common strategy to enhance the aqueous solubility of basic compounds. Piperazine dihydrochloride is known to be highly soluble in water, with a solubility of 410 g/L at 20°C[3]. While the larger thiophene-ethanone substituent will decrease the intrinsic solubility compared to piperazine itself, the hydrochloride salt form is expected to ensure good aqueous solubility. This property is crucial for oral drug formulation and administration. The solubility will be pH-dependent; as the pH of the solution increases towards and beyond the pKa, the proportion of the free base will increase, leading to a decrease in solubility.
Lipophilicity (logP and logD)
Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, is a key factor in membrane permeability and interaction with biological targets. The experimental logP of 3-acetylthiophene is approximately 1.24. The piperazine moiety, particularly in its protonated form, is hydrophilic and will decrease the overall logP. The distribution coefficient (logD) is a more physiologically relevant parameter as it considers the ionization state of the molecule at a specific pH. At a physiological pH of 7.4, with a predicted pKa of around 7.5-8.5, a significant portion of the molecules will exist in their protonated, more water-soluble form. This will result in a logD value that is lower than the logP of the neutral molecule.
Experimental Protocols for Physicochemical Characterization
To move beyond prediction and obtain definitive data, the following standardized experimental protocols are recommended. These methods are aligned with international standards, such as the OECD Guidelines for the Testing of Chemicals[6].
Determination of pKa by Potentiometric Titration
This method is a reliable and widely used technique for pKa determination[7][8][9].
Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is monitored continuously with a calibrated pH electrode. The pKa is determined from the titration curve, typically at the half-equivalence point.
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of 1-Piperazin-1-yl-2-thiophen-3-yl-ethanone hydrochloride in deionized water at a concentration of approximately 1 mM.
-
Prepare standardized solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).
-
-
Titration Setup:
-
Place a known volume (e.g., 20 mL) of the sample solution into a thermostatted titration vessel maintained at 25 °C.
-
Immerse a calibrated combination pH electrode into the solution.
-
Use an automated titrator to add the 0.1 M NaOH solution in small, precise increments.
-
-
Data Collection:
-
Record the pH of the solution after each addition of titrant.
-
Continue the titration until the pH has stabilized at a high value (e.g., pH 11-12).
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added to generate the titration curve.
-
The pKa is the pH at the point where half of the compound has been neutralized (the half-equivalence point). This corresponds to the inflection point of the titration curve.
-
Caption: Workflow for logP/logD determination by the shake-flask method.
Conclusion
This technical guide provides a predictive yet scientifically grounded framework for understanding the core physicochemical properties of 1-Piperazin-1-yl-2-thiophen-3-yl-ethanone hydrochloride. While the provided values are estimations, they offer valuable guidance for initial in silico and in vitro assessments in a drug discovery program. The true empirical values for this specific molecule can only be ascertained through rigorous experimental work. The detailed protocols provided herein offer a clear and validated pathway for researchers to obtain this critical data, thereby enabling a comprehensive evaluation of this compound's potential as a drug candidate.
References
-
chemeurope.com. (n.d.). Piperazine. Retrieved from [Link]
-
Wikipedia. (2024). Piperazine. Retrieved from [Link]
-
Solubility of Things. (n.d.). Piperazine dihydrochloride. Retrieved from [Link]
-
Csupor-Löffler, B., et al. (2019). Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives. Molecules, 24(8), 1503. [Link]
-
DrugBank. (n.d.). Piperazine Hydrochloride. Retrieved from [Link]
-
The Good Scents Company. (n.d.). piperazine dihydrochloride, 142-64-3. Retrieved from [Link]
-
Bishnoi, N. R., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(9), 2544-2547. [Link]
-
Wessig, P., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9(1), 22-32. [Link]
-
OECD. (2006). Test No. 122: Determination of 1-Octanol/Water Partition Coefficient (Pow), Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
-
PubChem. (n.d.). Piperazine Dihydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). pKa values of common substituted piperazines. Retrieved from [Link]
-
Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. In Separation Science and Technology (Vol. 10, pp. 1-38). Academic Press. [Link]
-
PubChem. (n.d.). 1-(Thiophen-3-yl)ethanone. Retrieved from [Link]
-
ResearchGate. (2009). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3-acetyl thiophene, 1468-83-3. Retrieved from [Link]
-
Wikipedia. (2023). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
-
Baillie, T. A. (2012). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 25(1), 14-31. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2289650. [Link]
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound 3-Acetylthiophene (FDB011135). Retrieved from [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]
-
PubMed Central. (n.d.). Lipophilicity Determines Routes of Uptake and Clearance, and Toxicity of an Alpha-Particle-Emitting Peptide Receptor Radiotherapy. Retrieved from [Link]
-
East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]
-
SciSpace. (1995). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]
-
TSAR. (2012). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Retrieved from [Link]
-
Scymaris. (n.d.). Water Solubility. Retrieved from [Link]
-
Primacyt. (2004). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Retrieved from [Link]
-
SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]
-
European Commission. (n.d.). A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). 1.1. INTRODUCTI. Retrieved from [Link]
-
Protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]
-
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. piperazine dihydrochloride, 142-64-3 [thegoodscentscompany.com]
- 3. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. uregina.ca [uregina.ca]
- 6. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. dergipark.org.tr [dergipark.org.tr]
